- Syntheses and reactions of the first dithia[3.1.3.1]metacyclophanes, [2.1.2.1]metacyclophanes, and [2.1.2.1]metacyclophanedienes, Journal of Organic Chemistry, 1984, 49(14), 2534-40

Cas no 90369-76-9 (1-(bromomethyl)-3-chloro-2-methylbenzene)

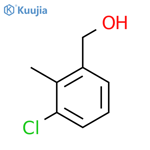

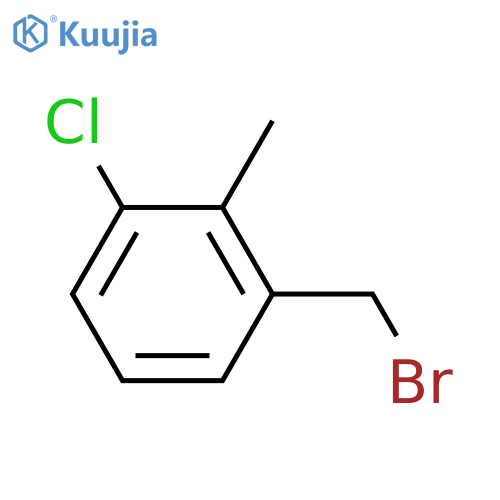

90369-76-9 structure

商品名:1-(bromomethyl)-3-chloro-2-methylbenzene

CAS番号:90369-76-9

MF:C8H8BrCl

メガワット:219.506120681763

MDL:MFCD12025000

CID:1950170

PubChem ID:10513091

1-(bromomethyl)-3-chloro-2-methylbenzene 化学的及び物理的性質

名前と識別子

-

- 1-(bromomethyl)-3-chloro-2-methylbenzene

- METHYL 2-BROMOMETHYL-6-CHLORO-BENZOATE

- methyl 2-chloro-6-bromomethylbenzoate

- WTI-11012

- 2-(Bromomethyl)-6-chlorotoluene

- PubChem19634

- 2-bromomethyl-6-chloro-benzoic acid methyl ester

- CTK4J0737

- ANW-44412

- AG-F-63940

- 3-chloro-2-methylbenzylbromide

- 2-(bromomethyl)-6-chloro-benzoic acid methyl ester

- 2-bromomethyl-6-chlorobenzoic acid methyl ester

- SureCN484670

- 1-(Bromomethyl)-3-chloro-2-methylbenzene (ACI)

- 90369-76-9

- DTXSID601274371

- ORGIHYDPMFXTEZ-UHFFFAOYSA-N

- Benzene, 1-(bromomethyl)-3-chloro-2-methyl-

- AS-36891

- DA-30693

- MFCD12025000

- 3-CHLORO-2-METHYLBENZYL BROMIDE

- SY242400

- EN300-2967225

- AKOS030629870

- SCHEMBL724659

-

- MDL: MFCD12025000

- インチ: 1S/C8H8BrCl/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5H2,1H3

- InChIKey: ORGIHYDPMFXTEZ-UHFFFAOYSA-N

- ほほえんだ: ClC1C(C)=C(CBr)C=CC=1

計算された属性

- せいみつぶんしりょう: 217.94979g/mol

- どういたいしつりょう: 217.94979g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 105

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 0Ų

1-(bromomethyl)-3-chloro-2-methylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB480083-1 g |

3-Chloro-2-methylbenzyl bromide; 95% |

90369-76-9 | 1g |

€169.20 | 2023-04-20 | ||

| eNovation Chemicals LLC | D759251-250mg |

1-(bromomethyl)-3-chloro-2-methylbenzene |

90369-76-9 | 95% | 250mg |

$105 | 2024-06-06 | |

| Ambeed | A371206-100mg |

1-(Bromomethyl)-3-chloro-2-methylbenzene |

90369-76-9 | 95% | 100mg |

$36.0 | 2025-02-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X35285-100mg |

1-(Bromomethyl)-3-chloro-2-methylbenzene |

90369-76-9 | 95% | 100mg |

¥287.0 | 2024-07-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DS347-200mg |

1-(bromomethyl)-3-chloro-2-methylbenzene |

90369-76-9 | 95% | 200mg |

252.0CNY | 2021-07-14 | |

| TRC | B185358-10mg |

1-(Bromomethyl)-3-chloro-2-methyl-benzene |

90369-76-9 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Ambeed | A371206-1g |

1-(Bromomethyl)-3-chloro-2-methylbenzene |

90369-76-9 | 95% | 1g |

$80.0 | 2025-02-24 | |

| Ambeed | A371206-250mg |

1-(Bromomethyl)-3-chloro-2-methylbenzene |

90369-76-9 | 95% | 250mg |

$55.0 | 2025-02-24 | |

| Alichem | A013026717-500mg |

3-Chloro-2-methylbenzyl bromide |

90369-76-9 | 97% | 500mg |

$839.45 | 2023-08-31 | |

| Alichem | A013026717-250mg |

3-Chloro-2-methylbenzyl bromide |

90369-76-9 | 97% | 250mg |

$484.80 | 2023-08-31 |

1-(bromomethyl)-3-chloro-2-methylbenzene 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Phosphorus tribromide Catalysts: Pyridine

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane

リファレンス

- Rational Modification of a Candidate Cancer Drug for Use Against Chagas Disease, Journal of Medicinal Chemistry, 2009, 52(6), 1639-1647

合成方法 3

はんのうじょうけん

1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C; 0 °C → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified, cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified, cooled

リファレンス

- Enantioselective Intermolecular C-H Amination Directed by a Chiral Cation, Journal of the American Chemical Society, 2021, 143(27), 10070-10076

1-(bromomethyl)-3-chloro-2-methylbenzene Raw materials

1-(bromomethyl)-3-chloro-2-methylbenzene Preparation Products

1-(bromomethyl)-3-chloro-2-methylbenzene 関連文献

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

Chia-Hsin Lee,Bao-Yu Huang,Yu-Cheng Chen,Ching-Piao Liu,Chuen-Ying Liu Analyst, 2011,136, 1481-1487

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

90369-76-9 (1-(bromomethyl)-3-chloro-2-methylbenzene) 関連製品

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:90369-76-9)1-(bromomethyl)-3-chloro-2-methylbenzene

清らかである:99%

はかる:5g

価格 ($):266.0